molecular formula C9H6BrFO2 B066216 3-Bromo-4-fluorocinnamic acid CAS No. 160434-49-1

3-Bromo-4-fluorocinnamic acid

Cat. No.: B066216
CAS No.: 160434-49-1
M. Wt: 245.04 g/mol
InChI Key: ZNIGVADAKXOMQH-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluorocinnamic acid is an organic compound with the molecular formula C₉H₆BrFO₂. It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluorocinnamic acid can be synthesized through several methods. One common approach involves the bromination and fluorination of cinnamic acid. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide and a fluorinating agent like potassium fluoride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorocinnamic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cinnamic acids, biaryl compounds, and other derivatives that are useful in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

3-Bromo-4-fluorocinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents on the phenyl ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chlorocinnamic acid
  • 3-Bromo-4-methylcinnamic acid
  • 3-Bromo-4-nitrocinnamic acid

Uniqueness

3-Bromo-4-fluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIGVADAKXOMQH-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-fluorocinnamic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-fluorocinnamic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-fluorocinnamic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-fluorocinnamic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-fluorocinnamic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-fluorocinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.